Cas no 1554560-46-1 (3-fluoro-2,3-dimethylbutanoic acid)

3-fluoro-2,3-dimethylbutanoic acid 化学的及び物理的性質
名前と識別子
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- 3-fluoro-2,3-dimethylbutanoic acid
- EN300-1847241
- SCHEMBL17282668
- 1554560-46-1
-
- インチ: 1S/C6H11FO2/c1-4(5(8)9)6(2,3)7/h4H,1-3H3,(H,8,9)
- InChIKey: GAGWPBXCRFINQC-UHFFFAOYSA-N
- ほほえんだ: FC(C)(C)C(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 134.07430775g/mol
- どういたいしつりょう: 134.07430775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-fluoro-2,3-dimethylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1847241-0.5g |
3-fluoro-2,3-dimethylbutanoic acid |
1554560-46-1 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1847241-1.0g |
3-fluoro-2,3-dimethylbutanoic acid |
1554560-46-1 | 1g |
$1629.0 | 2023-06-03 | ||
Enamine | EN300-1847241-0.05g |
3-fluoro-2,3-dimethylbutanoic acid |
1554560-46-1 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1847241-1g |
3-fluoro-2,3-dimethylbutanoic acid |
1554560-46-1 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1847241-5g |
3-fluoro-2,3-dimethylbutanoic acid |
1554560-46-1 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1847241-5.0g |
3-fluoro-2,3-dimethylbutanoic acid |
1554560-46-1 | 5g |
$4722.0 | 2023-06-03 | ||
Enamine | EN300-1847241-0.1g |
3-fluoro-2,3-dimethylbutanoic acid |
1554560-46-1 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1847241-0.25g |
3-fluoro-2,3-dimethylbutanoic acid |
1554560-46-1 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1847241-2.5g |
3-fluoro-2,3-dimethylbutanoic acid |
1554560-46-1 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1847241-10.0g |
3-fluoro-2,3-dimethylbutanoic acid |
1554560-46-1 | 10g |
$7004.0 | 2023-06-03 |
3-fluoro-2,3-dimethylbutanoic acid 関連文献
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
3-fluoro-2,3-dimethylbutanoic acidに関する追加情報
Introduction to 3-fluoro-2,3-dimethylbutanoic acid (CAS No. 1554560-46-1)
3-fluoro-2,3-dimethylbutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1554560-46-1, is a fluorinated branched-chain carboxylic acid that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The molecular structure of 3-fluoro-2,3-dimethylbutanoic acid consists of a four-carbon chain with a fluorine atom substituent at the third carbon position and methyl groups at the second and third carbon positions. This specific arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. The presence of the fluorine atom, in particular, is well-known for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles in drug candidates.
In recent years, the demand for fluorinated compounds in medicinal chemistry has surged due to their enhanced bioavailability and metabolic resistance. 3-fluoro-2,3-dimethylbutanoic acid stands out as a versatile building block for the synthesis of more complex molecules. Its utility extends to the development of novel agrochemicals, specialty chemicals, and advanced materials where fluorine-containing moieties contribute to improved performance characteristics.
One of the most compelling aspects of 3-fluoro-2,3-dimethylbutanoic acid is its role as a precursor in the synthesis of fluorinated analogs of existing therapeutic agents. Researchers have leveraged this compound to develop derivatives with enhanced efficacy and reduced side effects. For instance, studies have demonstrated its application in creating fluorinated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The ability to introduce fluorine at specific positions allows for fine-tuning of pharmacological properties, making this compound indispensable in drug discovery pipelines.
The synthesis of 3-fluoro-2,3-dimethylbutanoic acid typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic hydrogenation and fluorination techniques, are often employed to achieve high yields and purity. The growing interest in green chemistry has also spurred innovations in sustainable synthetic routes for this compound, emphasizing minimal waste generation and energy efficiency.
From a biochemical perspective, 3-fluoro-2,3-dimethylbutanoic acid has been investigated for its potential role in modulating enzymatic pathways. Its structural motif is reminiscent of natural fatty acids, which suggests possible interactions with metabolic enzymes. Preliminary studies have explored its effects on key enzymes involved in lipid metabolism and signal transduction pathways. These findings open up avenues for exploring its therapeutic potential in conditions related to metabolic disorders.
The pharmaceutical industry has taken notice of 3-fluoro-2,3-dimethylbutanoic acid due to its broad applicability. It serves as a key intermediate in the production of active pharmaceutical ingredients (APIs) where fluorine atoms are critical for drug activity. For example, fluoro-modified carboxylic acids are frequently incorporated into drug molecules to improve their binding affinity to biological targets. This compound’s versatility makes it a preferred choice for medicinal chemists seeking to optimize lead compounds.
Furthermore, 3-fluoro-2,3-dimethylbutanoic acid finds utility beyond pharmaceuticals. In agrochemical research, fluorinated compounds are valued for their enhanced stability against environmental degradation and improved efficacy against pests and pathogens. The incorporation of this compound into pesticide formulations has shown promising results in field trials, demonstrating its potential as an environmentally friendly alternative.
The analytical characterization of 3-fluoro-2,3-dimethylbutanoic acid is another area where advancements have been made. Modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) provide detailed insights into its molecular structure and purity. These tools are essential for ensuring that the compound meets stringent quality standards before it is used in further research or industrial applications.
Future research directions for 3-fluoro-2,3-dimethylbutanoic acid include exploring its role in drug development through computational modeling and high-throughput screening assays. By integrating machine learning algorithms with experimental data, researchers aim to accelerate the discovery of novel derivatives with optimized pharmacological profiles. This interdisciplinary approach holds great promise for unlocking the full potential of this compound in addressing unmet medical needs.
In conclusion, 3-fluoro-2,3-dimethylbutanoic acid (CAS No. 1554560-46-1) represents a fascinating compound with diverse applications across multiple scientific domains. Its unique structural features make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new possibilities for this molecule, 3-fluoro-2, 3-dimethylbutanoic acid is poised to play an increasingly important role in shaping the future of chemical innovation.
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